2-amino-6-ethyl-4-(2-thienyl)-8-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6-ethyl-4-(2-thienyl)-8-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound It features a pyrano[3,2-c]pyridine core, which is fused with a thiophene ring and substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethyl-4-(2-thienyl)-8-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol. This reaction proceeds through a one-pot condensation mechanism, yielding the desired product in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method mentioned above could be a potential approach. This would involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-ethyl-4-(2-thienyl)-8-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The exact mechanism of action for 2-amino-6-ethyl-4-(2-thienyl)-8-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities.
Pyridine Derivatives: Compounds with a pyridine core, known for their diverse pharmacological properties.
Uniqueness
2-amino-6-ethyl-4-(2-thienyl)-8-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is unique due to its fused pyrano[3,2-c]pyridine and thiophene rings, which provide a distinct structural framework. This unique structure contributes to its specific chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H19N3OS2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-amino-6-ethyl-4-thiophen-2-yl-8-(thiophen-2-ylmethyl)-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H19N3OS2/c1-2-23-11-13(9-14-5-3-7-25-14)19-16(12-23)18(17-6-4-8-26-17)15(10-21)20(22)24-19/h3-8,11,18H,2,9,12,22H2,1H3 |
InChI Key |
YUQLCFIENJIYEV-UHFFFAOYSA-N |
SMILES |
CCN1CC2=C(C(=C1)CC3=CC=CS3)OC(=C(C2C4=CC=CS4)C#N)N |
Canonical SMILES |
CCN1CC2=C(C(=C1)CC3=CC=CS3)OC(=C(C2C4=CC=CS4)C#N)N |
Origin of Product |
United States |
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